molecular formula C14H16N2O4 B2542775 Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate CAS No. 1207023-82-2

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate

Cat. No.: B2542775
CAS No.: 1207023-82-2
M. Wt: 276.292
InChI Key: FDEBGADZTUXQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is a synthetic compound used for various research purposes. It has a molecular formula of C14H16N2O4 and a molecular weight of 276.292. This compound is part of the indole derivatives, which are known for their diverse biological activities and clinical applications .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H16N2O4. Further analysis of its structure can be done through quantum chemical calculations, including HOMO, LUMO, and energy band gap determinations .

Scientific Research Applications

Polymorphism Studies

Polymorphism in pharmaceutical compounds can significantly affect their physical and chemical properties, including solubility, stability, and bioavailability. A study by Vogt et al. (2013) focused on the polymorphic forms of a structurally related compound, highlighting the importance of spectroscopic and diffractometric techniques in characterizing these forms. The study presents an investigational pharmaceutical compound exhibiting polymorphism, emphasizing the analytical challenges and the necessity for detailed characterization for compounds including Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate (Vogt et al., 2013).

Synthetic Applications

The synthesis of chiral alcohols, like the study by Jung et al. (2012), demonstrates the versatility of related compounds in enantioselective syntheses. This research outlines the use of yeast reductase and a NADH cofactor regeneration system to produce chiral alcohols, showcasing the potential for this compound in the synthesis of bioactive molecules or intermediates in pharmaceutical syntheses (Jung et al., 2012).

Inhibitory and Binding Analysis

Nazir et al. (2018) explored the synthesis of novel indole-based oxadiazole scaffolds with potent urease inhibitory activity. Their work involves sequential transformations of related structures to achieve molecules with significant in vitro inhibitory potential, illustrating the application of this compound in developing therapeutic agents (Nazir et al., 2018).

Safety and Hazards

The safety and hazards associated with Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate are not explicitly mentioned in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

The future directions for research on Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate and similar compounds could involve exploring their diverse biological activities and potential therapeutic applications . This could include synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

Mechanism of Action

    Target of Action

    Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is a synthetic compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

    Mode of Action

    For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Biochemical Pathways

    this compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been found to possess a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.

    Result of Action

    , it is likely that this compound could have a range of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound has been shown to interact with enzymes such as acetylcholinesterase and α-amylase, exhibiting inhibitory activity . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. For instance, inhibition of acetylcholinesterase is a common strategy in the treatment of Alzheimer’s disease, while α-amylase inhibitors are used in managing diabetes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can influence the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to external stimuli. These effects make this compound a valuable tool in studying cellular mechanisms and potential therapeutic targets.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes such as acetylcholinesterase and α-amylase, leading to their inhibition. This binding is facilitated by the indole moiety, which interacts with the enzyme’s active site residues through hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged modulation of gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by factors such as binding affinity to transport proteins and the presence of specific receptors. Understanding these transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments. This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Properties

IUPAC Name

ethyl 4-oxo-4-[(2-oxo-1,3-dihydroindol-5-yl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-20-14(19)6-5-12(17)15-10-3-4-11-9(7-10)8-13(18)16-11/h3-4,7H,2,5-6,8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEBGADZTUXQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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